2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c23-15(11-22-14-4-2-1-3-13(14)19-20-22)18-12-5-8-21(9-6-12)16-17-7-10-24-16/h1-4,7,10,12H,5-6,8-9,11H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKZWGVWKWCTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C3=CC=CC=C3N=N2)C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide typically involves multiple steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidones.
Coupling Reactions: The final compound is formed by coupling the benzotriazole, thiazole, and piperidine rings through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzotriazole ring, converting it to a dihydrobenzotriazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Alkylated or acylated derivatives of the benzotriazole and thiazole rings.
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways, such as those involved in cell proliferation or apoptosis, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring benzimidazole, benzothiazole, or triazole cores, highlighting structural variations, synthetic routes, and biological activities.
Structural Analogues with Varying Heterocyclic Cores
a) Benzimidazole-Triazole Hybrids (e.g., Compounds 13, 17)
- Structure : 2-{4-[(1-Benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (13) and its p-chloro derivative (17) .
- Key Differences :
- Replace benzotriazole with benzimidazole.
- Triazole linked via a thioether bridge instead of direct acetamide.
- p-Nitrophenyl substituent enhances electron-withdrawing effects.
- Activity : Significant anti-HCV activity (IC₅₀ ~10–20 μM) due to benzimidazole’s planar aromatic system and nitro group’s electronic effects .
b) Benzothiazole-Piperazine Derivatives (e.g., BZ-IV)
- Structure : N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide .
- Key Differences :
- Benzothiazole core instead of benzotriazole.
- Piperazine substituent (4-methyl) instead of thiazolylpiperidine.
- Activity : Improved solubility and moderate anticancer activity, attributed to the methylpiperazine’s basicity .
c) Benzimidazole-Triazole Acetamides (e.g., 6i, 6p)
- Structure : N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)acetamide (6i) and 4-nitrophenyl analog (6p) .
- Key Differences :
- Benzimidazole core with triazole-phenyl substituents.
- Lack of piperidine-thiazole moiety.
- Activity : 6p shows 68% quorum sensing inhibition at 250 μM, highlighting the role of nitro groups in enhancing binding to bacterial receptors .
Key Structural Insights
Heterocyclic Core :
- Benzotriazole (target) vs. Benzimidazole/Triazole (analogs): Benzotriazole’s fused triazole ring may improve metabolic stability compared to benzimidazole .
- Thiazolylpiperidine vs. Piperazine/Methyl Groups : The thiazole ring in the target compound could enhance π-π stacking with hydrophobic enzyme pockets, unlike piperazine’s solubilizing role .
Substituent Effects :
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide is a synthetic derivative of benzotriazole and thiazole, which has garnered attention for its potential biological activities. Benzotriazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
Benzotriazole Moiety : The benzotriazole structure is known for its ability to interact with various biological targets, including enzymes and receptors. The electron-rich nature of the benzotriazole ring allows it to act as a nucleophile or electrophile in biochemical reactions.
Thiazole Ring : The thiazole component contributes to the compound's biological activity by enhancing its interaction with biological macromolecules. Thiazoles are often implicated in antimicrobial and anticancer activities due to their ability to interfere with cellular processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A study demonstrated that benzotriazole derivatives showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored:
- Case Study 2 : In vitro assays revealed that related benzotriazole derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), suggesting a possible mechanism involving apoptosis induction .
Anti-inflammatory Effects
Benzotriazoles have also been studied for their anti-inflammatory properties:
- Case Study 3 : One study found that certain benzotriazole derivatives reduced the production of pro-inflammatory cytokines in macrophages, indicating a potential pathway for therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:
Q & A
Q. Optimization Parameters :
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency.
- Catalysts : Use of triethylamine or DMAP to accelerate amidation .
Q. Table 1: Reaction Conditions and Yields
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Benzotriazole, chloroacetyl chloride | DCM | Et₃N | 75–85 | |
| 2 | Thiazole-piperidine amine, activated ester | DMF | DMAP | 60–70 |
Basic: Which spectroscopic methods are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzotriazole aromatic protons at δ 7.5–8.5 ppm, thiazole protons at δ 7.0–7.3 ppm) .
- 2D NMR (COSY, HSQC) : Resolves complex coupling in the piperidine-thiazole system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 396.12) .
- Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and benzotriazole C-N vibrations (~1450 cm⁻¹) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, benzotriazole), 4.3 (m, 1H, piperidine) | |
| HRMS (ESI+) | m/z 396.1221 [M+H]+ (calc. 396.1218) |
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous NOE correlations or rotational isomers .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring .
- Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify overlapping signals in heterocyclic systems .
Case Example :
Discrepancies in amide proton shifts (δ 6.5–7.0 vs. δ 7.2–7.5) may arise from solvent polarity or hydrogen bonding. Repeating experiments in DMSO-d₆ vs. CDCl₃ can isolate solvent effects .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and minimize side reactions (e.g., hydrolysis of activated esters) .
- Microwave-Assisted Synthesis : Reduces reaction time for steps like amidation (e.g., 30 min at 80°C vs. 12 hrs conventionally) .
- Catalyst Screening : Test Pd-based catalysts for Suzuki couplings or Cu(I) for click chemistry in heterocycle formation .
Q. Table 3: Yield Optimization Strategies
| Strategy | Yield Improvement (%) | Reference |
|---|---|---|
| Microwave irradiation | +15–20 | |
| Catalytic Pd(PPh₃)₄ | +10–12 |
Advanced: How does this compound interact with biological targets, and what methodologies assess binding affinity?
Methodological Answer:
- Target Identification : Molecular docking predicts interactions with kinase domains (e.g., EGFR) or GPCRs due to the thiazole-piperidine motif .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 2.5 µM for EGFR) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
Case Study :
Inhibition of CYP450 isoforms (e.g., CYP3A4) is assessed via fluorometric assays, revealing competitive inhibition (IC₅₀ = 8.7 µM) .
Advanced: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of Thiazole : Use inert atmospheres (N₂/Ar) to prevent sulfur oxidation .
- Amide Hydrolysis : Avoid aqueous workup at extreme pH; stabilize intermediates with Boc protection .
- Piperidine Ring Opening : Minimize acidic conditions during deprotection steps .
Q. Mitigation Table :
| Side Reaction | Mitigation Strategy | Reference |
|---|---|---|
| Thiazole oxidation | Use degassed solvents, N₂ atmosphere | |
| Amide hydrolysis | Neutral pH workup, low temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
